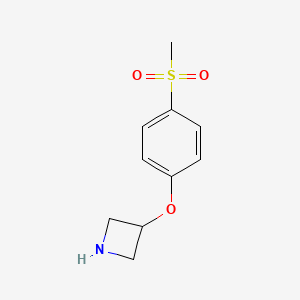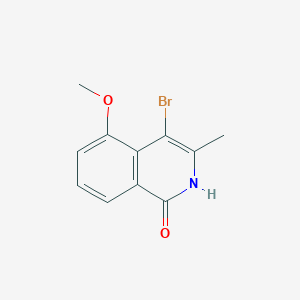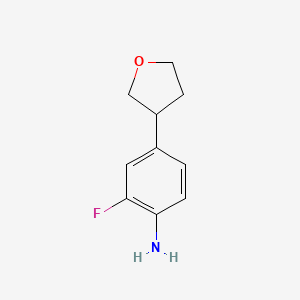![molecular formula C16H24BrNO3 B13523591 tert-butyl N-[(2S)-1-(benzyloxy)-4-bromobutan-2-yl]carbamate](/img/structure/B13523591.png)
tert-butyl N-[(2S)-1-(benzyloxy)-4-bromobutan-2-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl N-[(2S)-1-(benzyloxy)-4-bromobutan-2-yl]carbamate: is a chemical compound with the molecular formula C16H24BrNO3 and a molecular weight of 358.28 g/mol . It is a derivative of carbamate, featuring a tert-butyl group, a benzyloxy group, and a bromobutan-2-yl group. This compound is often used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2S)-1-(benzyloxy)-4-bromobutan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with (2S)-1-(benzyloxy)-4-bromobutan-2-ol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes using microreactor technology. This approach allows for more efficient, versatile, and sustainable synthesis compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions: tert-butyl N-[(2S)-1-(benzyloxy)-4-bromobutan-2-yl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carbamate group can be reduced to form corresponding amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
- Substitution reactions yield various substituted carbamates.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in amines .
Wissenschaftliche Forschungsanwendungen
tert-butyl N-[(2S)-1-(benzyloxy)-4-bromobutan-2-yl]carbamate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for potential therapeutic applications, including as a prodrug or a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butyl N-[(2S)-1-(benzyloxy)-4-bromobutan-2-yl]carbamate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, affecting their activity and function. The pathways involved may include covalent modification of active sites or non-covalent binding to allosteric sites .
Vergleich Mit ähnlichen Verbindungen
tert-butyl N-(benzyloxy)carbamate: A related compound with similar structural features but lacking the bromobutan-2-yl group.
tert-butyl N-(2,3-dihydroxypropyl)carbamate: Another similar compound with a different substituent on the carbamate group.
Eigenschaften
Molekularformel |
C16H24BrNO3 |
|---|---|
Molekulargewicht |
358.27 g/mol |
IUPAC-Name |
tert-butyl N-[(2S)-4-bromo-1-phenylmethoxybutan-2-yl]carbamate |
InChI |
InChI=1S/C16H24BrNO3/c1-16(2,3)21-15(19)18-14(9-10-17)12-20-11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,18,19)/t14-/m0/s1 |
InChI-Schlüssel |
IRHCCPUJFZDEEV-AWEZNQCLSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](CCBr)COCC1=CC=CC=C1 |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CCBr)COCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine hydrochloride](/img/structure/B13523524.png)



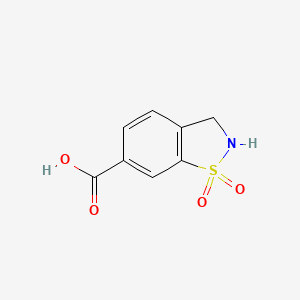
![[2-(Difluoromethoxy)phenyl]hydrazine](/img/structure/B13523554.png)
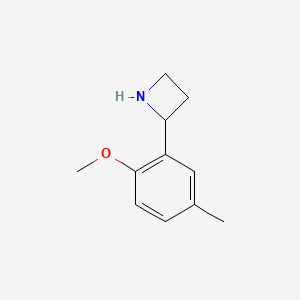
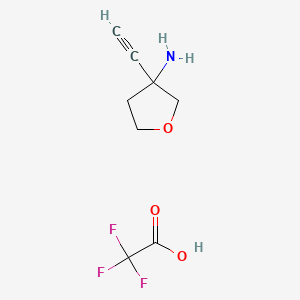
![8-Bromo-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13523566.png)
